2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361118-67-3
VCID: VC2715119
InChI: InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H
SMILES: CN1C=NN=C1C2CCCCN2.Cl.Cl
Molecular Formula: C8H15ClN4
Molecular Weight: 202.68 g/mol

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

CAS No.: 1361118-67-3

Cat. No.: VC2715119

Molecular Formula: C8H15ClN4

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride - 1361118-67-3

Specification

CAS No. 1361118-67-3
Molecular Formula C8H15ClN4
Molecular Weight 202.68 g/mol
IUPAC Name 2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride
Standard InChI InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H
Standard InChI Key OZDCFYDHEGRWDT-UHFFFAOYSA-N
SMILES CN1C=NN=C1C2CCCCN2.Cl.Cl
Canonical SMILES CN1C=NN=C1C2CCCCN2.Cl

Introduction

Chemical Structure and Properties

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride belongs to the class of heterocyclic compounds featuring a triazole ring attached to a piperidine moiety at the 2-position. The compound's basic structure consists of a six-membered piperidine ring with a 4-methyl-4H-1,2,4-triazole substituent at the 2-position, along with two hydrochloride groups forming the dihydrochloride salt.

Based on structural analogs, we can infer several key properties. The closely related 3-position isomer (3-(4-Methyl-4H- triazol-3-yl)piperidine dihydrochloride) has a molecular formula of C8H16Cl2N4 and CAS number 1185175-79-4 . The 4-position analog has been documented with a molecular formula of C8H14Cl2N4 and a molecular weight of approximately 239.15 g/mol. For the 2-position isomer that is our focus, we would expect similar molecular properties with slight variations due to the different substitution pattern.

Physical Properties

The physical state of the compound is typically a crystalline solid, as is common with dihydrochloride salts. The dihydrochloride salt form significantly enhances water solubility compared to the free base, which is an important characteristic for biological testing and pharmaceutical applications. The salt form also typically improves stability during storage and handling.

Structural Features

The key structural features of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride include:

  • A six-membered piperidine ring with a nitrogen atom

  • A five-membered 1,2,4-triazole ring attached at the 2-position of the piperidine

  • A methyl group attached to the N4 position of the triazole ring

  • Two hydrochloride groups forming a dihydrochloride salt

The presence of multiple nitrogen atoms in the molecule, particularly in the triazole ring, provides potential hydrogen bonding sites that can be crucial for interactions with biological targets.

Biological Activity and Pharmacological Properties

Enzyme Inhibition Properties

Compounds containing the 1,2,4-triazole nucleus have shown enzyme inhibition properties. For instance, certain triazole-piperidine derivatives have demonstrated inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The specific 2-position substitution pattern may confer unique enzyme inhibition profiles compared to other positional isomers.

Table 1: Potential Biological Activities Based on Structural Analogs

Research Applications

Pharmaceutical Research

The compound and its structural analogs have potential applications in pharmaceutical research, particularly in the development of new therapeutic agents. Areas of interest include:

  • Antimicrobial drug development

  • Antifungal agents

  • Enzyme inhibitors for various disorders

  • CNS-active compounds (due to the piperidine moiety)

Biomedical Applications

In biomedical research, compounds of this class can serve as valuable tools for investigating biological processes and as reference standards. They may find applications in :

  • Biomedical research protocols

  • Forensic analysis

  • Clinical diagnostics development

  • Structure-activity relationship studies

Chemical Biology

In chemical biology, such compounds can be used as probes to study protein-ligand interactions and to develop understanding of biological mechanisms involving triazole-binding proteins.

Comparative Analysis with Related Compounds

Positional Isomers

A comparison of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride with its positional isomers (3- and 4-substituted analogs) provides insights into structure-activity relationships.

Table 2: Comparison of Positional Isomers

Property2-Position Isomer3-Position Isomer4-Position Isomer
Structural conformationLikely more sterically hinderedIntermediate steric hindranceLeast sterically hindered
Molecular flexibilityRestrictedIntermediateMore flexible
Biological target bindingPotentially unique profileDocumented activityDocumented activity
Water solubility (as dihydrochloride)HighHighHigh
Synthetic accessibilityPotentially challengingDocumentedDocumented

Salt Forms

The dihydrochloride salt form offers advantages over other salt forms and the free base:

  • Enhanced water solubility

  • Improved stability

  • Better crystallinity for formulation purposes

  • Consistent bioavailability

Future Research Directions

Several potential research directions for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride include:

  • Comprehensive characterization of its physical, chemical, and biological properties

  • Detailed structure-activity relationship studies comparing the 2-, 3-, and 4-position isomers

  • Investigation of potential therapeutic applications

  • Development of optimized synthesis routes

  • Exploration of molecular modifications to enhance specific biological activities

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